Aprepitant-d4

説明

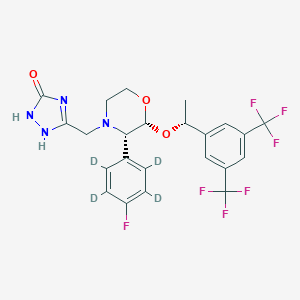

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATALOFNDEOCMKK-NSVJKUEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[C@H]2[C@H](OCCN2CC3=NNC(=O)N3)O[C@H](C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)[2H])[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F7N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profile of Aprepitant D4

Aprepitant-d4 is a white to off-white solid. mims.commims.com Its chemical structure is identical to aprepitant (B1667566), with the specific substitution of four deuterium (B1214612) atoms on the fluorophenyl ring. mims.com This isotopic labeling results in a higher molecular weight compared to the parent compound. mims.com

Interactive Table: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl-d4)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one | nih.govmims.com |

| Molecular Formula | C₂₃H₁₇D₄F₇N₄O₃ | mims.commims.com |

| Molecular Weight | 538.5 g/mol | mims.comwikipedia.org |

| Appearance | White to Off-White Solid | mims.commims.com |

| CAS Number | 1133387-60-6 | wikipedia.orgmims.com |

| Melting Point | 242-244°C | guidetopharmacology.org |

| Solubility | DMSO: 16 mg/mLDMF: 25 mg/mLEthanol: 3 mg/mL | mims.comwikipedia.org |

| Storage | -20°C Freezer | guidetopharmacology.orgmims.com |

Analytical Methodologies for Quantification of Aprepitant Utilizing Aprepitant D4 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent and robust technique for the quantification of Aprepitant (B1667566) in various biological matrices, with Aprepitant-d4 being the internal standard of choice. wikipedia.orgfishersci.ca This combination offers high sensitivity, selectivity, and throughput, which are essential for bioanalytical applications.

Development of LC-MS/MS Assays for Aprepitant in Biological Matrices

The development of LC-MS/MS assays for Aprepitant using this compound has been reported for several biological matrices, including human and rhesus macaque plasma, as well as cerebrospinal fluid (CSF). A key initial step in assay development is the sample preparation, which aims to extract Aprepitant and this compound from the complex biological matrix and remove potential interferences.

Common sample preparation techniques include:

Protein Precipitation (PP): This is a simple and rapid method where a solvent like methanol (B129727) is added to the plasma or CSF sample to precipitate proteins. The supernatant, containing the analyte and internal standard, is then injected into the LC-MS/MS system. This method has been shown to be efficient, reducing time and resources compared to other techniques.

Liquid-Liquid Extraction (LLE): This technique involves the extraction of the analytes from the aqueous biological sample into an immiscible organic solvent. LLE can provide a cleaner extract than PP, potentially reducing matrix effects.

Solid-Phase Extraction (SPE): SPE offers a more selective sample clean-up by using a solid sorbent to retain the analytes of interest while interfering substances are washed away. Although it can be more time-consuming and costly, it often results in the cleanest extracts.

Following sample preparation, chromatographic separation is typically achieved using a reversed-phase C8 or C18 column. The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution containing an additive like formic acid to improve ionization efficiency. Gradient elution is often employed to ensure good separation of Aprepitant from endogenous matrix components.

For detection, tandem mass spectrometry with electrospray ionization (ESI) in the positive ion mode is commonly used. Multiple reaction monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for both Aprepitant and this compound are monitored. For instance, one study reported MRM transitions of m/z 535.3 → 277.1 for Aprepitant and m/z 539.3 → 281.1 for this compound. researchgate.net

Method Validation Parameters for this compound Based Assays (e.g., Linearity, Accuracy, Precision, Stability)

Bioanalytical methods utilizing this compound as an internal standard are rigorously validated to ensure their reliability, following guidelines from regulatory bodies. Key validation parameters include:

Linearity: The assay should demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range. For Aprepitant, linearity has been established in various concentration ranges, for example, from 1 to 1000 ng/mL in human plasma.

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. Both are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. For Aprepitant assays, intra- and inter-day precision values are typically required to be within ±15% (and ±20% at the LLOQ).

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. Sensitive methods have achieved an LLOQ of 1 ng/mL for Aprepitant in plasma and even 0.1 ng/mL in CSF. researchgate.net

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or co-administered drugs.

Recovery: This parameter assesses the efficiency of the extraction process. Consistent and reproducible recovery of both Aprepitant and this compound is crucial for accurate quantification.

Stability: The stability of Aprepitant in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term at room temperature, and long-term storage at -20°C or lower) is evaluated to ensure that the sample integrity is maintained from collection to analysis.

Table 1: Examples of Linearity in LC-MS/MS Assays for Aprepitant

| Biological Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

|---|---|---|

| Human Plasma | 1 - 1000 | > 0.9962 |

| Rhesus Macaque Plasma | 1 - 1000 | > 0.9962 |

| Rhesus Macaque CSF | 0.1 - 10 | > 0.9962 |

Table 2: Summary of Accuracy and Precision Data for Aprepitant Quantification

| Biological Matrix | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |

|---|---|---|---|---|

| Human Plasma | LLOQ, LQC, MQC, HQC | < 15% | < 15% | Within ±15% |

Impact of this compound on Matrix Effect Assessment in LC-MS/MS

The matrix effect is a phenomenon where components of the biological matrix co-eluting with the analyte and internal standard can suppress or enhance their ionization, leading to inaccurate and imprecise results. researchgate.net The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects.

Because this compound has nearly identical physicochemical properties and chromatographic retention time to Aprepitant, it experiences the same degree of ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by the matrix effect is normalized, leading to more accurate and reliable quantification. researchgate.net

The assessment of matrix effect is a critical part of method validation. It is typically evaluated by comparing the response of the analyte in a post-extraction spiked sample (analyte and internal standard added to the extract of a blank matrix) to the response of the analyte in a neat solution at the same concentration. The internal standard-normalized matrix factor should be close to 1, with a low coefficient of variation across different lots of the biological matrix, to demonstrate that the matrix effect is adequately controlled. Studies have shown that with the use of this compound, the matrix effect in the analysis of Aprepitant can be effectively minimized.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While this compound is intended for use as an internal standard for the quantification of Aprepitant by either GC- or LC-MS, the published scientific literature predominantly focuses on LC-MS methodologies. wikipedia.orgguidetopharmacology.orgmims.com There is a lack of detailed, validated GC-MS methods for the analysis of Aprepitant using this compound in biological matrices. This may be due to the molecular properties of Aprepitant, such as its relatively high molecular weight and polarity, which can make it less suitable for direct GC-MS analysis without derivatization. Derivatization would add complexity to the sample preparation procedure. Therefore, LC-MS/MS remains the preferred technique for the bioanalysis of Aprepitant.

Other Chromatographic and Spectrometric Techniques for Aprepitant Analysis and this compound Integration

Besides LC-MS, other analytical techniques have been explored for the analysis of Aprepitant, although the integration of this compound in these methods is not widely documented.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC methods have been developed for the simultaneous determination of Aprepitant along with other drugs in pharmaceutical formulations and spiked plasma. While HPTLC can be a cost-effective technique for quantitative analysis, its sensitivity and selectivity are generally lower than that of LC-MS/MS. The use of a deuterated internal standard like this compound is not common in HPTLC analysis.

Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is known for its high efficiency and speed. The solubility of Aprepitant in supercritical carbon dioxide has been studied, suggesting the feasibility of using SFC for its analysis. mims.com In principle, SFC coupled with mass spectrometry could utilize this compound as an internal standard, but specific applications for the quantification of Aprepitant in biological fluids have not been prominently reported.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that is well-suited for the analysis of charged or polar compounds. nih.gov While CE has been applied to the analysis of various pharmaceuticals, its application for the routine quantification of Aprepitant in biological samples, particularly with the use of this compound, is not described in the reviewed literature.

Pharmacokinetic Profiling and Population Pharmacokinetic Modeling

This compound is a cornerstone of advanced pharmacokinetic research, enabling the precise measurements required for complex modeling and comparisons across different populations.

Translational research, which bridges the gap between preclinical animal models and human clinical applications, relies on consistent and comparable data. This compound has been instrumental in this area. A sensitive and rapid LC-MS/MS method was developed specifically for "translational NeuroAIDs research" to quantify aprepitant concentrations. nih.gov

In this research, this compound was used as the internal standard to measure aprepitant levels in plasma and cerebrospinal fluid from rhesus macaques (an animal model) and in plasma from humans. nih.gov The use of a common analytical method, anchored by the reliability of the deuterated standard, allows for direct and meaningful comparison of the drug's pharmacokinetic profile between species. This is crucial for predicting human pharmacokinetics from animal data and for understanding how the drug distributes into key compartments like the central nervous system. nih.gov

Understanding how a drug behaves in different patient populations is essential for its effective use. This compound has supported pharmacokinetic studies in various specific populations, ensuring that exposure levels are accurately characterized.

Pediatric Patients: Population pharmacokinetic models for aprepitant in pediatric patients have been developed to understand its disposition in this group. nih.gov These models are built on concentration data obtained from clinical trials. The accurate measurement of aprepitant in plasma samples, essential for such modeling, is facilitated by assays using a deuterated internal standard like this compound. researchgate.net A specific LC-MS/MS assay was developed and validated for the simultaneous analysis of aprepitant and dexamethasone (B1670325) in children, supporting drug-drug interaction studies in this population. researchgate.net

Patients with HIV: As part of translational NeuroAIDs research, the analytical method using this compound was successfully applied to measure drug concentrations in samples collected from SIV-infected rhesus macaques and patients with HIV infection. nih.gov This allows for the exploration of exposure-response relationships in this specific patient group, where co-morbidities and concomitant medications can influence drug pharmacokinetics.

| Study Area | Application of this compound | Population | Reference |

|---|---|---|---|

| Translational Research | Internal standard for LC-MS/MS quantification of aprepitant | Rhesus Macaques and Humans | nih.gov |

| Population PK Modeling | Enables accurate concentration measurements for model development | Pediatric Patients | nih.govresearchgate.net |

| Disease-Specific PK | Internal standard for aprepitant quantification | SIV-infected Macaques and HIV-infected Patients | nih.gov |

Table of Referenced Compounds and Proteins

| Name | Type | PubChem CID / UniProt ID |

| Aprepitant | Small Molecule | 6918365 |

| This compound | Small Molecule | 10246875 |

| Cytochrome P450 3A4 | Protein | P08684 |

| Cytochrome P450 1A2 | Protein | P05177 |

| Cytochrome P450 2C19 | Protein | P33261 |

| Cytochrome P450 2C9 | Protein | P11712 |

Modeling and Simulation Approaches for Aprepitant Pharmacokinetics

The pharmacokinetic profile of aprepitant is complex, exhibiting non-linear characteristics. researchgate.netfda.gov To better understand and predict its behavior, researchers have turned to sophisticated modeling and simulation techniques. Population pharmacokinetic (PK) models have been developed to describe the time course of aprepitant concentrations after single and multiple oral doses. researchgate.netnih.gov For instance, a two-compartment model with first-order absorption and linear elimination has been successfully used to describe the pharmacokinetics of aprepitant in pediatric patients. nih.govnih.govresearchgate.net This model also incorporated allometric scaling for clearance and volume based on body weight and a maturation component for the CYP3A4 enzyme to account for developmental changes. nih.govnih.govresearchgate.net

Physiologically based pharmacokinetic (PBPK) modeling is another powerful tool that has been employed. nih.govx-mol.netfrontiersin.org PBPK models integrate drug-specific properties with physiological data to simulate the drug's absorption, distribution, metabolism, and excretion (ADME). nih.gov These models have been particularly useful in understanding the food effect on aprepitant's bioavailability and in predicting drug-drug interactions. nih.govx-mol.netfrontiersin.orgfrontiersin.org Simulations have been crucial in establishing dosing regimens for different populations, including children, by ensuring comparable drug exposures to those observed in adults. nih.govnih.govresearchgate.net

Drug-Drug Interaction Studies Involving Aprepitant

Aprepitant is a moderate inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for the metabolism of many drugs. njmonline.nlnjmonline.nlnih.govmedicaldialogues.in This inhibitory effect can lead to significant drug-drug interactions.

Impact of Aprepitant on Other CYP Substrates and Inhibitors

When co-administered with drugs that are substrates of CYP3A4, aprepitant can increase their plasma concentrations, potentially leading to enhanced effects or toxicities. njmonline.nlnjmonline.nlresearchgate.net A notable example is the interaction with dexamethasone, a corticosteroid and CYP3A4 substrate often used in combination with aprepitant for preventing chemotherapy-induced nausea and vomiting. njmonline.nlnih.govinpharmd.com Studies have shown that aprepitant can increase the area under the concentration-time curve (AUC) of dexamethasone by approximately 2.2-fold, necessitating a dose reduction of dexamethasone. njmonline.nlnih.govinpharmd.com

Aprepitant's effect on other CYP3A4 substrates, such as some chemotherapeutic agents, has also been investigated. While concerns exist for drugs like docetaxel, vinorelbine, and ifosfamide, studies have shown that the co-administration of aprepitant did not always lead to clinically significant alterations in their pharmacokinetics. njmonline.nlnih.govresearchgate.net For example, one study found no significant effect on irinotecan (B1672180) pharmacokinetics. ascopubs.org However, for other agents like erlotinib (B232) and cyclophosphamide, co-administration with aprepitant has been shown to increase their serum levels. njmonline.nlresearchgate.net

Conversely, drugs that are strong inhibitors or inducers of CYP3A4 can affect the pharmacokinetics of aprepitant itself. medicaldialogues.in Strong inhibitors can lead to increased aprepitant concentrations, while strong inducers can decrease its levels and potentially reduce its efficacy. medicaldialogues.in

The following table summarizes some of the key drug-drug interactions involving aprepitant and other CYP3A4 substrates.

| Co-administered Drug | Effect of Aprepitant on Drug's AUC |

| Dexamethasone | 2.2-fold increase. njmonline.nlinpharmd.com |

| Methylprednisolone | Significant increase. |

| Midazolam | 2.3-fold increase on day 1, 3.3-fold on day 5. nih.gov |

| Docetaxel | No significant alteration. researchgate.net |

| Vinorelbine | No significant effect. njmonline.nl |

| Erlotinib | Two-fold higher serum level. njmonline.nl |

| Oxycodone | 34% increase in active metabolite AUC. njmonline.nl |

AUC: Area under the plasma concentration-time curve

Utility of this compound in Investigating Potential Metabolic Drug Interactions

Stable isotope-labeled compounds like this compound are valuable tools in pharmacokinetic research, particularly in the investigation of drug-drug interactions. smolecule.commedchemexpress.com this compound is biologically equivalent to aprepitant but can be distinguished using mass spectrometry. smolecule.com This allows it to be used as an internal standard for the accurate quantification of aprepitant in biological samples. smolecule.com

The use of deuterated compounds can help in understanding the metabolic pathways of a drug. smolecule.commedchemexpress.com By tracing the metabolism of this compound, researchers can investigate how other drugs might affect its breakdown by enzymes like CYP3A4. smolecule.com This can provide insights into potential drug-drug interactions without administering a full therapeutic dose of the interacting drug.

Furthermore, deuteration can sometimes alter the pharmacokinetic properties of a drug, for example, by reducing its clearance, which can be a strategy to improve a drug's profile. medchemexpress.comnih.gov While the primary use of this compound has been as an analytical tool, the principles of using deuterated compounds in drug interaction studies are well-established. smolecule.comevotec.com These studies, often referred to as reaction phenotyping, help identify the specific enzymes responsible for a drug's metabolism, which is crucial for predicting potential drug-drug interactions. evotec.com

Mechanistic and Pharmacodynamic Research of Aprepitant

Aprepitant is a selective antagonist of the human substance P/neurokinin-1 (NK1) receptor. fda.gov Its mechanism of action revolves around blocking the effects of substance P, a neuropeptide involved in various physiological processes, including emesis (nausea and vomiting). wikipedia.orgresearchgate.net

Neurokinin-1 Receptor (NK1R) Antagonism Mechanisms

Aprepitant's primary action is to competitively block the binding of substance P to the NK1 receptor. nih.gov This receptor is a G protein-coupled receptor (GPCR) located in both the central and peripheral nervous systems. wikipedia.org High concentrations of NK1 receptors are found in the vomiting center of the brain. wikipedia.org When substance P activates these receptors, it triggers the vomiting reflex. wikipedia.org By occupying the NK1 receptors, aprepitant prevents this activation. wikipedia.org

Binding Affinity and Selectivity of Aprepitant for NK1R

Aprepitant demonstrates high affinity and selectivity for the human NK1 receptor. tga.gov.au In radioligand binding assays, it has shown a high affinity for the human NK1 receptor with an IC50 value of 0.1 nM. nih.gov Its selectivity for the NK1 receptor is substantial, being approximately 3,000-fold greater than for the NK3 receptor and 45,000-fold greater than for the NK2 receptor. nih.gov Furthermore, aprepitant has little to no affinity for serotonin (B10506) (5-HT3), dopamine, or corticosteroid receptors, which are the targets of other antiemetic therapies. fda.govdrugbank.com

Table 1: Binding Affinity of Aprepitant for Neurokinin Receptors

| Receptor | IC50 (nM) | Selectivity Fold-Difference vs. NK1R |

|---|---|---|

| Human NK1R | 0.1 nih.gov | - |

| Human NK2R | 4500 nih.gov | 45,000 |

| Human NK3R | 300 nih.gov | 3,000 |

Molecular Interactions and Conformational Dynamics at the NK1R Binding Site

Crystal structures of the human NK1 receptor in complex with aprepitant have revealed the detailed molecular interactions that underpin its antagonist activity. nih.gov Aprepitant binds within a pocket formed by the transmembrane helices of the receptor. nih.govresearchgate.net

Key interactions include:

Hydrophobic Interactions : The bis-trifluoromethyl-phenyl group of aprepitant inserts into a hydrophobic subpocket, serving as an anchor. nih.gov This interaction is crucial for stabilizing the molecule in the binding site.

Hydrogen Bonds : The triazolinone ring of aprepitant forms hydrogen bonds with residues at the extracellular end of the receptor's binding pocket. mdpi.com

Conformational Changes : The binding of aprepitant induces a distinct conformation of the NK1 receptor, which stabilizes it in an inactive state. nih.gov This prevents the conformational changes that are necessary for receptor activation by substance P.

Research using 19F-NMR has also indicated that the binding of aprepitant is a dynamic process, with the molecule potentially adopting multiple orientations within the binding site. researchgate.netpnas.org

Modulation of Substance P Signaling Pathways

Substance P, the natural ligand for the NK1 receptor, is involved in a multitude of biological functions beyond emesis, including pain transmission, inflammation, and cell proliferation. wikipedia.orgparkinsonsresource.org By blocking the NK1 receptor, aprepitant inhibits the signaling pathways activated by substance P.

When substance P binds to the NK1 receptor, it triggers intracellular signaling cascades, often through G proteins like Gαq and Gαs. mdpi.com These pathways can lead to:

MAPK Signaling : Activation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation. mdpi.com

PI3K/Akt Pathway : Activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling cascade, which promotes cell survival and can contribute to drug resistance. mdpi.com

Aprepitant's antagonism of the NK1 receptor blocks these downstream effects. mdpi.com For example, it has been shown to inhibit the proliferation of various cancer cell lines in vitro by preventing substance P-induced signaling. mdpi.com

Cellular and Molecular Responses to NK1R Antagonism

The effects of aprepitant's blockade of the NK1 receptor have been investigated in both laboratory cell cultures and in animal models.

In Vitro Studies on Aprepitant's Cellular Effects

In vitro studies have demonstrated a range of cellular responses to aprepitant, primarily related to its anti-proliferative and pro-apoptotic effects in cancer cells that overexpress the NK1 receptor.

Cell Viability and Proliferation : Aprepitant has been shown to inhibit cell growth in a concentration-dependent manner in multiple cancer cell lines, including those from glioma, neuroblastoma, pancreatic cancer, and colon carcinoma. clinmedjournals.orgapexbt.com

Apoptosis : In some cancer cell lines, such as acute myeloid leukemia cells, aprepitant has been found to induce apoptosis (programmed cell death). mdpi.com

Metastasis-Related Processes : In osteosarcoma cells, aprepitant was found to inhibit cell migration and reduce the expression and activity of matrix metalloproteinases (MMP-2 and MMP-9), which are enzymes involved in the breakdown of the extracellular matrix, a key step in metastasis. nih.gov It also reduced the expression of VEGF, an angiogenic factor. nih.gov

Table 2: In Vitro Effects of Aprepitant on Cancer Cell Lines

| Cell Line Type | Observed Effect | Reference |

|---|---|---|

| Glioma, Neuroblastoma, Pancreas, Larynx, Gastric, Colon Carcinomas | Concentration-dependent cell growth inhibition. clinmedjournals.orgapexbt.com | clinmedjournals.org, apexbt.com |

| Acute Myeloid Leukemia (HL60) | Inhibition of proliferation, G0/G1 cell cycle arrest. dovepress.com | dovepress.com |

| Osteosarcoma (MG-63) | Inhibition of cell viability and migration, reduced MMP-2/MMP-9 expression. nih.gov | nih.gov |

In Vivo Animal Models for Investigating Aprepitant's Pharmacodynamics

Animal models have been crucial for understanding the pharmacodynamic effects of aprepitant, particularly its antiemetic properties and its ability to cross the blood-brain barrier.

Antiemetic Effects : In ferrets, a species that exhibits a human-like emetic response, aprepitant has been shown to inhibit emesis induced by cytotoxic chemotherapeutic agents like cisplatin. fda.govtga.gov.au

Central Nervous System Penetration : Positron Emission Tomography (PET) studies in animals (and humans) have confirmed that aprepitant crosses the blood-brain barrier and occupies NK1 receptors in the brain. tga.gov.audrugbank.com

Interaction with Other Drugs : In rats and rabbits, studies have been conducted to evaluate the influence of aprepitant on the pharmacodynamics of other drugs, such as the antidiabetic medication gliclazide, due to its effects on metabolic enzymes. nih.gov

Antitumor Effects : In a mouse xenograft model using human myeloid leukemia cells, the combination of aprepitant and the chemotherapy drug Ara-C significantly reduced tumor volume compared to either agent alone. dovepress.com

These in vivo studies have provided essential evidence for the central mechanism of action of aprepitant and have supported its clinical development.

Beyond Antiemesis: Exploration of Aprepitant's Broader Biological Activities

While initially developed for its antiemetic efficacy, the scientific community has directed considerable attention toward the other potential therapeutic applications of aprepitant. researchgate.net This exploration is grounded in the widespread expression of the SP/NK-1R system throughout the body and its involvement in the pathophysiology of numerous diseases.

Research into Aprepitant's Potential Antitumor Properties and Mechanisms

A growing body of evidence suggests that the substance P/neurokinin-1 receptor (SP/NK-1R) system is significantly involved in cancer progression. mdpi.com Tumor cells in various cancers—including carcinomas, gliomas, neuroblastomas, and leukemias—have been found to overexpress NK-1R. mdpi.commdpi.com The binding of substance P to these receptors can promote tumor cell proliferation, migration, invasion, and angiogenesis, while also inhibiting apoptosis. mdpi.com

Aprepitant, by blocking the NK-1R, has demonstrated broad-spectrum antitumor activity across a multitude of cancer types in preclinical studies. nih.gov Research indicates that aprepitant can induce apoptosis (programmed cell death) and decrease the viability of cancer cells. mdpi.comnih.gov For instance, in models of acute myeloid leukemia (AML), aprepitant has been shown to trigger apoptotic mechanisms by promoting oxidative stress through mitochondrial Ca++ overload. mdpi.com

The mechanisms underlying aprepitant's antitumor effects are multifaceted and involve the modulation of key signaling pathways that govern cell survival and proliferation.

Key Antitumor Mechanisms of Aprepitant:

| Mechanism | Description | Affected Signaling Pathways | Cancer Types Studied |

| Induction of Apoptosis | Promotes programmed cell death in cancer cells. Increases expression of pro-apoptotic proteins (e.g., Bax, Bad) and activates caspases. nih.gov | Caspase-dependent pathways, p53 signaling (p21, p73) nih.gov | Leukemia, Neuroblastoma, Colon, Gastric, Pancreatic, Breast, Lung Cancer mdpi.comnih.gov |

| Inhibition of Proliferation | Arrests the cell cycle, often at the G2/M phase, preventing cancer cells from dividing. nih.gov | PI3K/AKT/mTOR, Wnt/β-catenin nih.govspandidos-publications.com | Esophageal Squamous Cell Carcinoma, Colorectal Cancer, Hepatoblastoma mdpi.comspandidos-publications.comresearchgate.net |

| Anti-Migratory/Invasive Effects | Reduces the ability of cancer cells to migrate and invade surrounding tissues. mdpi.com | Matrix Metalloproteinases mdpi.com | Solid and non-solid cancers mdpi.com |

| Chemo/Radiosensitization | Increases the effectiveness of conventional chemotherapy and radiotherapy, potentially overcoming chemoresistance. mdpi.com | NF-κB, PI3K/AKT mdpi.comnih.gov | Osteosarcoma, Hepatoblastoma, Neuroblastoma mdpi.comnih.gov |

One critical pathway implicated in aprepitant's action is the NF-κB pathway . The antitumor effect of aprepitant can be diminished when this pathway is overactivated. mdpi.comnih.gov Conversely, aprepitant can suppress anti-apoptotic genes targeted by NF-κB, thereby sensitizing cancer cells to chemotherapeutic agents. mdpi.com Furthermore, aprepitant has been found to inhibit the PI3K/AKT/mTOR signaling axis , a central regulator of cell growth and survival. nih.govspandidos-publications.com In esophageal squamous cell carcinoma cells, aprepitant treatment led to a significant decrease in the phosphorylation levels of both AKT and mTOR. spandidos-publications.com

Investigation of Aprepitant in Other Neurological and Inflammatory Conditions

The role of the SP/NK-1R system in inflammation and neurological processes has prompted investigations into aprepitant's efficacy in a range of other conditions. nih.gov Substance P is a key mediator of neuroinflammation, pain, and tissue injury responses. ajbls.com

Anti-inflammatory Properties: Aprepitant has demonstrated significant anti-inflammatory effects in various preclinical models. It can act as an anti-inflammatory agent by attenuating inflammatory responses in macrophages. nih.govsemanticscholar.org Studies have shown that aprepitant protects macrophages from oxidative stress and inhibits the secretion of pro-inflammatory cytokines (like TNF-α, IL-1β, IL-6) and chemotactic factors (like MCP-1). nih.govdovepress.com This is achieved, in part, by mediating the NF-κB signaling pathway. semanticscholar.orgdovepress.com

Research has explored its potential in specific inflammatory conditions:

Inflammatory Pain: Aprepitant has been shown to alleviate inflammatory pain in animal models by reducing inflammatory cell infiltration and inhibiting central inflammation in the spinal cord. nih.gov

Rheumatoid Arthritis & Osteoarthritis: Studies suggest aprepitant may have a role in managing conditions like rheumatoid arthritis and osteoarthritis pain. ajbls.comnih.gov

Prurigo Nodularis: The anti-inflammatory and neuromodulatory effects of aprepitant have been investigated for this chronic itchy skin condition. nih.gov

Other Neurological Applications: Beyond its antiemetic role in the central nervous system, aprepitant is being studied for other neurological disorders where the SP/NK-1R system is implicated.

HIV-Associated Neuroinflammation: Substance P levels are often elevated in HIV patients and are associated with neurocognitive impairment. nih.gov Aprepitant has been shown to block HIV replication in vitro and, in clinical studies, was associated with a reduction in inflammatory markers and monocyte activation in HIV patients. nih.govjneurology.com

Seizure Disorders: In a mouse model of neurocysticercosis, a parasitic infection that can cause seizures, pretreatment with aprepitant completely prevented seizure activity, suggesting a potential role in treating seizures associated with this condition. nih.govjneurology.com

Migraine: Aprepitant has been used effectively to treat refractory nausea and vomiting associated with intravenous dihydroergotamine (B1670595) (DHE) therapy for severe migraines. neurology.orgnih.gov

Neurodegenerative Diseases: The involvement of the NK-1 receptor in neurodegeneration has spurred research into aprepitant's potential neuroprotective effects in conditions like Parkinson's disease and doxorubicin-induced "chemobrain". researchgate.net

Examination of Aprepitant's Interactions with Other Signaling Pathways and Receptors

Aprepitant's therapeutic effects are a direct consequence of its interaction with the NK-1 receptor and the subsequent modulation of downstream signaling cascades. It is a highly selective antagonist with little to no affinity for serotonin (5-HT3), dopamine, or corticosteroid receptors, which are targets for other antiemetic therapies. drugbank.comnih.gov This selectivity is a key feature of its pharmacological profile.

The binding of aprepitant to the NK-1R induces conformational changes that block the binding of substance P, leading to a long-lasting inhibition of the receptor. mdpi.com This primary interaction triggers a cascade of downstream effects on intracellular signaling pathways.

Modulation of Key Signaling Pathways by Aprepitant:

| Pathway | Effect of Aprepitant | Associated Biological Activity |

| PI3K/AKT/mTOR | Inhibition/Downregulation spandidos-publications.com | Antitumor (inhibition of proliferation, induction of apoptosis) nih.govspandidos-publications.com |

| NF-κB | Inhibition of activation and nuclear translocation nih.govsemanticscholar.orgfrontiersin.org | Anti-inflammatory, Antitumor (chemosensitization) mdpi.comdovepress.com |

| MAPK (JNK, p38) | Inhibition nih.gov | Attenuation of inflammation and inflammatory pain nih.gov |

| Wnt/β-catenin | Blockade (via impaired FOXM1 interaction) nih.gov | Antitumor (inhibition of proliferation) nih.gov |

Positron Emission Tomography (PET) studies have confirmed that aprepitant crosses the blood-brain barrier to occupy brain NK-1 receptors. wikipedia.orgtga.gov.au Animal and human studies have demonstrated that aprepitant augments the antiemetic activity of 5-HT3 receptor antagonists like ondansetron (B39145) and corticosteroids such as dexamethasone. wikipedia.orgtga.gov.au This suggests a synergistic effect, even though it does not directly bind to their respective receptors.

Furthermore, aprepitant interacts with metabolic pathways, specifically the cytochrome P450 (CYP) enzyme system. It is primarily metabolized by CYP3A4 and is also a moderate inhibitor of this enzyme. patsnap.com It also acts as an inducer of CYP2C9. researchgate.net These interactions are clinically significant as they can affect the plasma concentrations of co-administered drugs that are substrates for these enzymes, such as certain chemotherapeutic agents, opioids, and anticoagulants like warfarin. drugbank.comresearchgate.net

Synthesis of Deuterated Aprepitant

The synthesis of deuterated compounds like Aprepitant-d4 is a specialized process. While specific, proprietary methods for its commercial synthesis are not publicly detailed, the general approach involves the introduction of deuterium (B1214612) atoms at specific positions on the molecule. wikipedia.org For this compound, this involves the deuteration of the 4-fluorophenyl moiety.

Patents related to similar compounds describe processes for creating deuterated morpholine (B109124) derivatives, which form the core structure of aprepitant (B1667566). The synthesis of such complex molecules often involves multiple steps, potentially starting from deuterated building blocks or using catalytic hydrogen-deuterium exchange reactions on an intermediate compound. uni.lu The goal is to produce a high-purity labeled compound with minimal presence of the non-deuterated (d0) form. wikipedia.org

Conclusion

Methodologies for Deuterium (B1214612) Incorporation into Aprepitant

The synthesis of this compound involves the specific replacement of hydrogen atoms with deuterium. While detailed proprietary synthetic routes are not always fully disclosed, the common approaches fall into two main categories: direct deuteration reactions using deuterated reagents and isotopic exchange techniques. smolecule.com

Deuteration Reactions in this compound Synthesis

Deuteration reactions involve the use of reagents containing deuterium atoms during the synthesis of the Aprepitant molecule. smolecule.com This approach allows for the introduction of deuterium at specific, predetermined positions within the molecular structure. For instance, in the synthesis of this compound, the deuterium atoms are typically incorporated into the 4-fluorophenyl group attached to the morpholine (B109124) ring. caymanchem.comsynzeal.com This can be achieved by starting with a deuterated precursor of this fragment.

One of the key intermediates in Aprepitant synthesis is (R)-3,5-bistrifluoromethylphenylethanol. acs.org The synthesis of Aprepitant involves several key steps, including the formation of a morpholine core and the subsequent attachment of a triazolinone side chain. acs.org To produce this compound, a deuterated version of the 4-fluorophenyl morpholine precursor would be utilized in the synthetic sequence.

Isotopic Exchange Techniques for this compound Generation

Isotopic exchange techniques offer an alternative method for generating deuterated compounds. These methods involve the replacement of hydrogen atoms with deuterium on a pre-existing molecule under specific reaction conditions. smolecule.com Techniques such as hydrogen-deuterium exchange (H/D exchange) can be facilitated by transition metal catalysts. acs.org For example, palladium on carbon (Pd/C) in the presence of a deuterium source like deuterium oxide (D₂O) can be used to promote the exchange of hydrogen for deuterium on aromatic rings. mdpi.com

While direct synthesis using deuterated building blocks often provides better control over the position and extent of deuteration, isotopic exchange can be a valuable tool, particularly for introducing deuterium into specific locations that might be difficult to access through de novo synthesis. google.com However, care must be taken to avoid undesirable side reactions or exchange at unintended positions. researchgate.net

Comparison of Deuterated Aprepitant Synthetic Pathways

The synthesis of deuterated compounds like this compound is intrinsically linked to the synthetic routes developed for the parent, non-deuterated molecule. The evolution of Aprepitant synthesis has been driven by the need for efficiency, safety, and environmental sustainability, which in turn influences the strategies available for deuteration.

Historical Perspectives on Aprepitant Synthesis Relevant to Deuteration

The initial commercial synthesis of Aprepitant was a six-step process. epa.gov This lengthy sequence presented several challenges, including the use of hazardous reagents and the generation of significant waste. wikipedia.org From the perspective of synthesizing a deuterated analog, a longer synthetic route increases the complexity and potential for loss of expensive deuterated material at each step.

A significant breakthrough in Aprepitant synthesis was the development of a more convergent and efficient three-step process by Merck. epa.gov This redesigned route assembles the complex molecule from four fragments of similar complexity and size. epa.gov Key features of this improved synthesis include a crystallization-induced asymmetric transformation to set the stereochemistry of the molecule. epa.gov This streamlined approach not only made the production of Aprepitant more economical and environmentally friendly but also provided a more efficient framework for the introduction of isotopically labeled fragments, such as a deuterated 4-fluorophenyl morpholine intermediate, to produce this compound.

Advancements in Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry have been a major driving force in the evolution of Aprepitant synthesis and, by extension, the synthesis of its deuterated analogs. The move from a six-step to a three-step synthesis significantly reduced the environmental impact and production costs. epa.gov This aligns with the core tenets of green chemistry, such as atom economy and the reduction of hazardous substances. scielo.org.mx

Further advancements in green chemistry relevant to deuteration include the development of more sustainable catalytic methods. For instance, the use of biocatalysts, such as alcohol dehydrogenases, has been explored for the stereoselective reduction of ketone intermediates in the synthesis of chiral alcohols, which are key building blocks for Aprepitant. acs.org These enzymatic methods operate under mild conditions and offer high selectivity, reducing the need for protecting groups and minimizing waste. acs.org

Modern deuteration techniques are also increasingly focused on green principles. The use of D₂O as a deuterium source is advantageous due to its low cost and environmental benignity. mdpi.combionauts.jp Catalytic systems that can efficiently facilitate H/D exchange using D₂O are of great interest. mdpi.com Furthermore, the development of flow chemistry processes for deuteration can enhance efficiency, improve safety, and allow for better control over reaction conditions, minimizing decomposition and by-product formation. ansto.gov.au These advancements in green and catalytic chemistry provide more sustainable and efficient pathways for the synthesis of isotopically labeled compounds like this compound.

Advanced Research Applications and Future Directions for Aprepitant D4 Research

Role of Deuterated Analogs in Quantitative Systems Pharmacology (QSP)

Quantitative Systems Pharmacology (QSP) is an emerging discipline that integrates computational modeling and experimental data to understand the dynamic interactions between drugs and biological systems. A key aspect of QSP is the development of robust pharmacokinetic/pharmacodynamic (PK/PD) models that can predict a drug's behavior in the body over time. Deuterated analogs like Aprepitant-d4 play a pivotal, albeit often indirect, role in the development and validation of these complex models.

The primary contribution of this compound to QSP is in providing highly accurate and precise pharmacokinetic data, which forms the foundation of any reliable model. nih.govnih.gov By serving as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, this compound enables the generation of high-quality concentration-time profiles of Aprepitant (B1667566) in various biological fluids and tissues. texilajournal.com This data is essential for accurately determining key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

The use of deuterated internal standards helps to minimize the impact of matrix effects, which are a common source of variability and inaccuracy in bioanalytical measurements. clearsynth.com By co-eluting with the non-deuterated analyte, the deuterated standard experiences similar ion suppression or enhancement, allowing for reliable correction and more accurate quantification. This improved data quality is crucial for the parameterization and validation of QSP models, ensuring that they accurately reflect the physiological processes they are intended to simulate.

While this compound itself is not typically the subject of QSP models, the data it helps to generate is indispensable. For instance, accurate pharmacokinetic profiles are essential for linking drug exposure to target engagement and downstream pharmacological effects, a core principle of QSP.

Development of Novel Deuterated Aprepitant Analogs for Enhanced Research Tools

The development of novel deuterated analogs of Aprepitant, beyond the commercially available d4 version, represents a promising avenue for creating enhanced research tools. Strategic deuteration of a drug molecule can significantly alter its metabolic fate, a phenomenon known as the "deuterium kinetic isotope effect." scirp.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes which are heavily involved in drug metabolism. nih.gov

By strategically placing deuterium (B1214612) atoms at sites of metabolic oxidation on the Aprepitant molecule, researchers could develop novel analogs with altered pharmacokinetic profiles. scienceopen.com This could lead to:

Altered Metabolite Profiles: Deuteration can shift the metabolic pathway, potentially reducing the formation of toxic or inactive metabolites and increasing the concentration of the parent drug or its active metabolites. nih.gov

Improved Bioavailability: By reducing first-pass metabolism, deuteration can enhance the fraction of an orally administered drug that reaches systemic circulation.

The development of such novel deuterated analogs would involve a multi-step process, including:

Identification of the primary sites of metabolism on the Aprepitant molecule.

Synthesis of a series of analogs with deuterium substitution at these sites.

In vitro and in vivo evaluation of the pharmacokinetic properties of these new analogs.

While the development of deuterated drugs as new therapeutic entities has gained traction, the synthesis of novel deuterated analogs of existing drugs like Aprepitant for use as research tools remains a largely unexplored but potentially fruitful area of investigation. tandfonline.comnih.gov

Integration of this compound in Omics-Based Research (e.g., Metabolomics, Proteomics)

In the fields of metabolomics and proteomics, which involve the large-scale study of metabolites and proteins, accurate quantification is essential for identifying biomarkers and understanding disease mechanisms. Stable isotope-labeled internal standards, such as this compound, are fundamental for achieving the necessary level of precision and accuracy in these studies. nih.govoup.comnih.gov

Metabolomics: In metabolomics, researchers aim to quantify hundreds to thousands of small molecules in biological samples. The complexity of these samples makes them prone to matrix effects, which can significantly impact the accuracy of quantification. The addition of a known concentration of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest is the gold standard for correcting these effects. creative-proteomics.comnih.gov

While this compound is specific for the quantification of Aprepitant, the principles of its use are broadly applicable in metabolomics. In studies investigating the metabolic pathways affected by Aprepitant, this compound would be used to accurately measure the levels of the drug itself, allowing for a precise correlation between drug exposure and changes in the metabolome.

Proteomics: Quantitative proteomics often employs stable isotope labeling techniques to compare protein abundance between different samples. researchgate.net Methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Isotope-Coded Affinity Tags (ICAT) rely on the incorporation of heavy isotopes into proteins or peptides. researchgate.net

While this compound is not directly used to label proteins, it plays a crucial role in studies that aim to correlate drug concentration with changes in the proteome. For example, in a study investigating the effect of Aprepitant on the expression of proteins involved in a particular signaling pathway, this compound would be used as an internal standard to accurately measure the concentration of Aprepitant in the experimental system. This allows for a precise understanding of the dose-response relationship between the drug and the observed changes in protein expression.

| Research Area | Application of this compound | Benefit |

| Metabolomics | Internal standard for Aprepitant quantification | Accurate correlation of drug exposure with metabolic changes |

| Proteomics | Internal standard for Aprepitant quantification | Precise dose-response relationship for proteomic alterations |

Future Methodological Innovations for this compound in Bioanalytical Sciences

The field of bioanalytical sciences is continuously evolving, with ongoing advancements in instrumentation and methodologies aimed at improving sensitivity, specificity, and throughput. researchgate.net These innovations are likely to further enhance the utility of deuterated internal standards like this compound.

Advancements in Mass Spectrometry: The development of more sensitive and higher-resolution mass spectrometers will enable the detection and quantification of Aprepitant at even lower concentrations. This is particularly important for studies involving microdosing or for analyzing samples with limited volume, such as in pediatric research. nih.gov High-resolution mass spectrometry can also improve the specificity of the analysis by more effectively distinguishing the analyte from background interferences.

Automation and Miniaturization: There is a growing trend towards the automation and miniaturization of bioanalytical methods. researchgate.net Automated sample preparation techniques can reduce variability and improve reproducibility, while miniaturized platforms, such as those based on microfluidics, can reduce sample and reagent consumption. The use of deuterated internal standards like this compound will remain critical in these automated and miniaturized systems to ensure the accuracy and reliability of the results.

Data Analysis and Interpretation: The increasing complexity of bioanalytical data necessitates the development of more sophisticated data analysis tools. Advanced software for data processing and interpretation can help to streamline the workflow and extract more meaningful information from the data.

Future methodological innovations will likely focus on integrating these advancements to create more efficient, sensitive, and robust bioanalytical platforms. The fundamental role of deuterated internal standards like this compound in ensuring data quality will remain a cornerstone of these future methods.

Addressing Research Gaps and Emerging Areas in this compound Applications

Despite its established role as an internal standard, there are several research gaps and emerging areas where the application of this compound could be expanded. The full potential of this and other deuterated compounds as advanced research tools is yet to be fully realized.

Specific Research Gaps:

Quantitative Systems Pharmacology: There is a lack of studies that explicitly leverage the high-quality pharmacokinetic data generated using this compound to develop and validate sophisticated QSP models for NK1 receptor antagonists. Such models could provide deeper insights into the complex interactions between Aprepitant and its biological targets.

Development of Novel Deuterated Analogs: The synthesis and evaluation of novel, strategically deuterated Aprepitant analogs for use as research tools is a significant unmet need. These compounds could be invaluable for dissecting the metabolic pathways of Aprepitant and for studying the long-term pharmacological effects of NK1 receptor blockade.

Emerging Areas of Application:

Microdosing Studies: The high sensitivity of modern mass spectrometers, combined with the use of deuterated internal standards, makes it feasible to conduct human microdosing studies. This approach, which involves administering a very small, non-pharmacologically active dose of a drug, can provide early pharmacokinetic data in humans, helping to de-risk the drug development process.

Personalized Medicine: The accurate measurement of drug levels in individual patients is a key component of personalized medicine. Robust bioanalytical methods using this compound could be used to support therapeutic drug monitoring, allowing for dose adjustments to optimize efficacy and minimize toxicity in individual patients. polarismarketresearch.com

Environmental and Toxicological Studies: The increasing focus on the environmental impact of pharmaceuticals necessitates the development of sensitive methods for their detection in environmental samples. This compound could be used as an internal standard in such methods to ensure accurate quantification.

Addressing these research gaps and exploring these emerging areas of application will require a multidisciplinary approach, combining expertise in synthetic chemistry, bioanalysis, pharmacology, and computational modeling. The continued development and application of deuterated compounds like this compound will undoubtedly play a crucial role in advancing our understanding of drug action and in the development of safer and more effective medicines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。